N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a benzenesulfonyl group attached to a tetrahydroquinoline ring, makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theNLRP3 inflammasome , a multiprotein complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the known actions of similar compounds, it may interact with its target, the nlrp3 inflammasome, to inhibit its activation . This inhibition could prevent the secretion of proinflammatory factors such as IL-1β .
Biochemical Pathways
The compound likely affects the inflammatory response pathway . By inhibiting the NLRP3 inflammasome, it could prevent the secretion of IL-1β, a proinflammatory cytokine . This could reduce the production of other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6 , thereby mitigating inflammation and potentially contributing to neuronal cell protection .
Pharmacokinetics
Similar compounds have been found to exhibit low cytotoxicity , suggesting that they may be well-tolerated
Result of Action
The inhibition of the NLRP3 inflammasome by this compound could lead to a reduction in the production of proinflammatory factors . This could potentially mitigate inflammation and protect neuronal cells , which could be beneficial in the treatment of neuroinflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where benzenesulfonyl chloride reacts with the tetrahydroquinoline core in the presence of a base such as triethylamine.
Attachment of the Cyclohexanecarboxamide Group: The final step involves the coupling of the cyclohexanecarboxamide group to the sulfonylated tetrahydroquinoline. This can be achieved through an amide bond formation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl derivatives, thiol derivatives.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties. The compound has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the benzenesulfonyl and tetrahydroquinoline core but lacks the cyclohexanecarboxamide group.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Similar structure with an amino group instead of the cyclohexanecarboxamide group.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which may enhance its biological activity and stability. This structural feature distinguishes it from other benzenesulfonyl derivatives and contributes to its diverse range of applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)23-19-14-13-17-10-7-15-24(21(17)16-19)28(26,27)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNBHSBWQWRKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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